2,3-Difluoro-6-(trifluoromethyl)benzenecarboximidamide
Description
Properties
CAS No. |
296767-24-3 |
|---|---|
Molecular Formula |
C8H5F5N2 |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H5F5N2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H3,14,15) |
InChI Key |
JYSBNJJWTHMPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=N)N)F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Cyflufenamid metabolite 149-F1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyflufenamid metabolite 149-F1 has several scientific research applications:
Medicine: Research may explore its potential effects on human health and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of Cyflufenamid metabolite 149-F1 involves its role as a fungicide. It is believed to inhibit the growth of powdery mildew by interfering with the fungal cell membrane and disrupting essential biological processes. The exact molecular targets and pathways are not fully understood, but it is suggested that the compound may exhibit inhibitory effects at multiple life-cycle stages of the fungus .
Comparison with Similar Compounds
Chemical Structure and Identity :
- IUPAC Name : 2,3-Difluoro-6-(trifluoromethyl)benzenecarboximidamide
- CAS No.: 180409–60–3 (referenced in Cyflufenamid, a pesticide)
- Molecular Formula : C₈H₅F₅N₂ (deduced from structure)
- Molecular Weight : ~224.13 g/mol (calculated: 8(C) + 5(H) + 5(F) + 2(N))
- Key Functional Groups :
- Carboximidamide group (-C(=NH)NH₂) at the benzene ring’s carboxamide position.
- Two fluorine substituents at positions 2 and 3.
- Trifluoromethyl (-CF₃) group at position 6.
Role in Cyflufenamid :
This compound is a critical intermediate in the synthesis of Cyflufenamid, a fungicide used to control powdery mildew in crops . Its trifluoromethyl and fluorine substituents enhance metabolic stability and lipophilicity, key for agricultural chemical efficacy.
Comparison with Structurally Similar Compounds
Table 1: Structural and Physico-Chemical Comparison
Functional Group and Reactivity Differences
Carboximidamide vs. Amide :
- The carboximidamide group (-C(=NH)NH₂) in the main compound is more basic and nucleophilic than the amide (-CONH₂) group in 2,3-Difluoro-6-(trifluoromethyl)benzamide . This difference may influence binding to biological targets (e.g., enzymes in fungi).
- The hydroxy-substituted analog (CAS 221202-20-6) includes an -OH group, enhancing hydrogen-bonding capacity and solubility compared to the main compound .
Substituent Effects: Trifluoromethyl (-CF₃): Present in the main compound and benzamide analog, this group increases electron-withdrawing effects and lipophilicity, favoring membrane permeability in pesticides . Chlorine and Ether Linkages in Pyridalyl: These features (e.g., dichloroallyloxy groups) contribute to Pyridalyl’s higher molecular weight (491.12 vs. ~224.13) and broader-spectrum insecticidal activity .
Biological Activity
2,3-Difluoro-6-(trifluoromethyl)benzenecarboximidamide is a synthetic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,3-difluoro-6-(trifluoromethyl)benzenecarboximidamide is C8H5F5N2O. The compound features two fluorine atoms at the 2 and 3 positions of the benzene ring and a trifluoromethyl group at the 6 position. The presence of a hydroxyl group attached to the nitrogen atom of the imidamide functional group enhances its reactivity and binding affinity to biological targets .
The biological activity of this compound is largely attributed to its interaction with various enzymatic pathways. The fluorine substituents significantly enhance lipophilicity, which may improve bioavailability and facilitate interaction with cellular membranes. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes .
Antimicrobial Activity
Studies have shown that 2,3-difluoro-6-(trifluoromethyl)benzenecarboximidamide exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in treating infections. For example, preliminary tests indicate that it can effectively inhibit growth in bacteria such as E. coli and S. aureus .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the disruption of cell cycle progression and induction of reactive oxygen species (ROS), leading to increased cell death .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of pathogens. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
- Cytotoxicity in Cancer Cells : In a comparative study with established chemotherapeutics like doxorubicin, 2,3-difluoro-6-(trifluoromethyl)benzenecarboximidamide showed promising cytotoxic effects on multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Preparation Methods
Imidamide Group Formation via Benzoic Acid Derivatives
A foundational approach involves the functionalization of benzoic acid precursors to introduce the carboximidamide moiety. The reaction typically begins with 2,3-difluoro-6-(trifluoromethyl)benzoic acid, which undergoes sequential transformations:
- Activation of the Carboxylic Acid : Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C.
- Ammonolysis : Treatment with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) to yield the primary amide.
- Dehydration to Nitrile : Reaction with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) under reflux conditions.
- Imidamide Formation : The nitrile intermediate is treated with ammonium chloride (NH₄Cl) and aluminum chloride (AlCl₃) in toluene at 110°C for 12–16 hours.
Key Parameters :
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂ | 0–5°C | DCM | 95–98 |
| 2 | NH₃ | 25°C | H₂O | 85–90 |
| 3 | POCl₃ | 80°C | Toluene | 75–80 |
| 4 | NH₄Cl/AlCl₃ | 110°C | Toluene | 60–65 |
This method prioritizes scalability but faces challenges in controlling byproduct formation during dehydration.
Radical-Mediated Cyclization Strategies
Recent advances leverage radical chemistry to construct the benzenecarboximidamide scaffold. A protocol adapted from benzimidazo[2,1-a]isoquinolin-6(5H)-one synthesis utilizes α,α-difluorophenylacetic acid and 2-arylbenzimidazoles:
- Substrate Preparation : N-Methacryloyl-2-phenylbenzimidazole is synthesized via acylation of 2-phenylbenzimidazole with methacryloyl chloride.
- Decarboxylative Radical Coupling : Reacting the substrate with α,α-difluorophenylacetic acid in dimethyl sulfoxide (DMSO) using ammonium persulfate [(NH₄)₂S₂O₈] as the oxidant at 80°C under argon.
Mechanistic Insights :
- Persulfate generates sulfate radicals (SO₄- ⁻), initiating decarboxylation of the difluoroacetic acid to form a difluoromethyl radical (- CF₂Ph).
- Radical addition to the methacryloyl double bond precedes intramolecular cyclization and oxidation to yield the imidamide.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Oxidant | (NH₄)₂S₂O₈ (3.0 eq) |
| Solvent | DMSO |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 89% |
This metal-free method demonstrates excellent functional group tolerance and avoids harsh dehydrating agents.
Industrial-Scale Production Considerations
Catalytic Systems for Continuous Flow Synthesis
Industrial protocols emphasize catalytic efficiency and solvent recovery. A patented continuous flow process employs:
- Heterogeneous Catalysis : Palladium on carbon (Pd/C) or zeolite-supported acids for nitrile hydration.
- Solvent Recycling : Toluene and DCM are distilled and reused across multiple batches to reduce waste.
Economic Metrics :
| Metric | Value |
|---|---|
| Annual Capacity | 10–50 metric tons |
| Production Cost | \$120–150/kg |
| Purity | ≥99.5% |
Comparative Analysis of Synthetic Routes
Table 3.1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Stepwise | 60–65 | 98.5 | High | Moderate (POCl₃ use) |
| Radical Cyclization | 89 | 99.2 | Moderate | Low (metal-free) |
| Continuous Flow | 78–82 | 99.8 | Very High | Low (solvent recycle) |
The radical approach offers superior yields and sustainability but requires specialized equipment for radical initiation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Difluoro-6-(trifluoromethyl)benzenecarboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated intermediates like 2,3-difluoro-6-(trifluoromethyl)benzamide (CAS 186517-26-0) may serve as precursors, with amidination steps using reagents like NH2Cl or NH3 under controlled pH and temperature . Reaction optimization should include monitoring via thin-layer chromatography (TLC) and purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the carboximidamide derivative .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 19F NMR : To confirm fluorinated substituents and assess electronic environments .
- X-ray crystallography : For resolving crystal structure and intramolecular interactions (e.g., hydrogen bonding) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (MW 225.1155 for the benzamide precursor) and isotopic patterns .
Q. What are the stability considerations for handling 2,3-Difluoro-6-(trifluoromethyl)benzenecarboximidamide?
- Methodological Answer : The compound is sensitive to moisture and light due to its trifluoromethyl and carboximidamide groups. Store under inert gas (argon/nitrogen) at –20°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential antiviral activity, and what assays are appropriate?
- Methodological Answer : Structural analogs like 3,5-bis(trifluoromethyl)benzenecarboximidamide hydrochloride exhibit HIV protease inhibition . For this compound, use:
- Enzymatic assays : Measure IC50 against viral proteases (e.g., HIV-1 protease) using fluorogenic substrates.
- Cellular assays : Test cytotoxicity in HEK293 or HeLa cells and antiviral efficacy via plaque reduction neutralization tests (PRNT) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting anomalies)?
- Methodological Answer : Fluorine’s strong electronegativity can cause unexpected splitting in 1H/19F NMR. Solutions include:
- Variable-temperature NMR : To assess dynamic effects (e.g., hindered rotation of trifluoromethyl groups).
- DFT calculations : Compare experimental vs. computed chemical shifts using software like Gaussian .
Q. How can the compound’s reactivity in cross-coupling reactions be enhanced for derivative synthesis?
- Methodological Answer : Activate the carboximidamide group via metal coordination (e.g., Pd-catalyzed Buchwald-Hartwig amination) or use directing groups (e.g., pyridyl substituents) to improve regioselectivity. Optimize solvent systems (e.g., DMF/THF mixtures) and ligand selection (e.g., XPhos) to stabilize intermediates .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Combine:
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., fungal CYP51 for fungicidal activity ).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
